molecular formula C13H15BBrNO4 B1290356 (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 957034-29-6

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B1290356
CAS RN: 957034-29-6
M. Wt: 339.98 g/mol
InChI Key: WWSBCMYHAIKIPV-UHFFFAOYSA-N
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Description

“(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the CAS Number: 957034-29-6. It has a molecular weight of 339.98 and its IUPAC name is 4-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in organic chemistry. The boronic acid moiety of 1-BOC-4-bromo-indole-2-boronic acid reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures. This reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Hydroxyquinones

Researchers employ 1-BOC-4-bromo-indole-2-boronic acid in the synthesis of hydroxyquinones . This involves Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones, leading to compounds that are significant in medicinal chemistry due to their antioxidant properties .

Palladium-Catalyzed Benzylation

The compound is also involved in palladium-catalyzed benzylation . This process attaches benzyl groups to molecules, which can alter their chemical properties significantly. Such transformations are crucial in the development of new chemical entities with potential therapeutic applications .

Homocoupling Reactions

Homocoupling reactions: are another area where 1-BOC-4-bromo-indole-2-boronic acid finds application. These reactions involve the coupling of two identical molecules to form dimers, which can be further functionalized for use in various organic synthesis pathways .

Copper-Catalyzed Trifluoromethylation

The compound plays a role in copper-catalyzed trifluoromethylation . This reaction introduces a trifluoromethyl group into a molecule, which is a common modification in drug design due to the unique properties that fluorine atoms confer to organic compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve its use in the development of new synthetic methods and applications, given its potential as a building block in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBCMYHAIKIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629628
Record name [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS RN

957034-29-6
Record name [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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